molecular formula C15H21NO3 B2983322 (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide CAS No. 496779-25-0

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2983322
CAS No.: 496779-25-0
M. Wt: 263.337
InChI Key: MMOJHYMFAWWHHI-RMKNXTFCSA-N
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Description

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a butan-2-yl group, a dimethoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Moiety: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethoxyphenyl group.

    Formation of the Butan-2-yl Group: This can be accomplished through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-butan-2-yl-3-(2,4-dimethoxyphenyl)prop-2-enamide
  • (E)-N-butan-2-yl-3-(3,5-dimethoxyphenyl)prop-2-enamide
  • (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamine

Uniqueness

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both the butan-2-yl and dimethoxyphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-6-12-10-13(18-3)7-8-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOJHYMFAWWHHI-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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